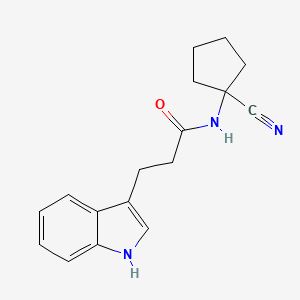
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide, also known as CPP-55, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a wide range of physiological processes.
Wirkmechanismus
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide exerts its effects by binding to and activating the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, mood regulation, and appetite control. By activating these receptors, this compound can modulate these processes and produce a variety of effects.
Biochemical and physiological effects:
This compound has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase appetite, and modulate mood and behavior. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is a potent and selective agonist of the cannabinoid receptors, and has been extensively studied in animal models. Its advantages include its potent analgesic and anti-inflammatory effects, as well as its potential use in the treatment of neurological disorders. However, its limitations include its potential for abuse and dependence, as well as its potential for side effects such as sedation and cognitive impairment.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide and other synthetic cannabinoids. These include further studies on their potential medical applications, as well as studies on their mechanisms of action and potential side effects. Additionally, there is a need for further research on the safety and efficacy of these compounds, particularly in human subjects. Overall, the potential medical applications of synthetic cannabinoids such as this compound are vast, and further research is needed to fully explore their potential.
Synthesemethoden
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of cyclopentanone with malononitrile, followed by the addition of indole-3-carboxaldehyde and propanoic acid. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-12-17(9-3-4-10-17)20-16(21)8-7-13-11-19-15-6-2-1-5-14(13)15/h1-2,5-6,11,19H,3-4,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDVPPICTYSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)
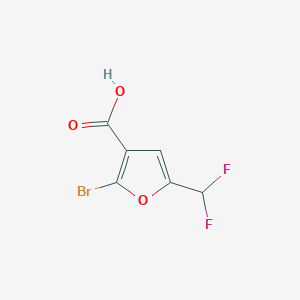
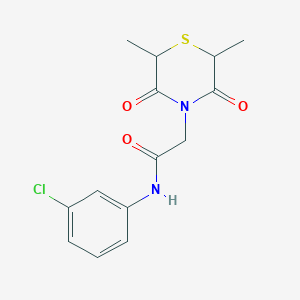
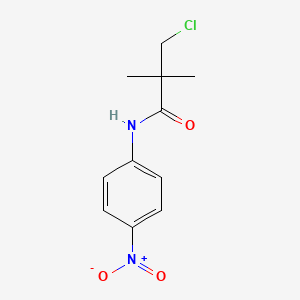
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)
![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)
![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)
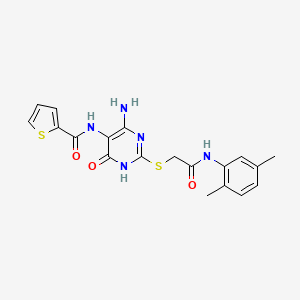
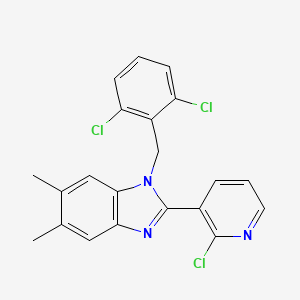


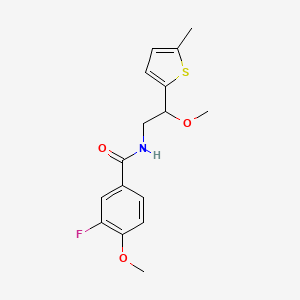
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)
![5-ethyl-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459322.png)
